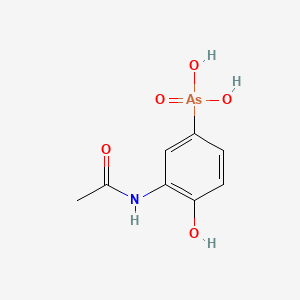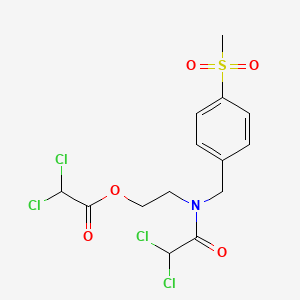
Ampelopsin A
Descripción general
Descripción
Ampelopsin A, also known as dihydromyricetin, is a flavanonol, a type of flavonoid. It is extracted from various plant species, including Ampelopsis species, Vitis vinifera, and Hovenia dulcis. This compound has garnered significant attention due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ampelopsin A can be synthesized through various chemical routes. One common method involves the oxidative coupling of resveratrol, a naturally occurring stilbenoid. This reaction typically requires a catalyst, such as a metal complex, and an oxidizing agent, like potassium persulfate, under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources. For instance, the leaves and stems of Ampelopsis grossedentata are rich in this compound. The extraction process includes maceration with solvents like ethanol or acetone, followed by purification using techniques such as column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Ampelopsin A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as halogens and acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
Aplicaciones Científicas De Investigación
Ampelopsin A has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study flavonoid chemistry and its interactions with other molecules.
Biology: this compound exhibits significant antioxidant activity, making it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine: It has shown potential in treating neurodegenerative diseases, such as Alzheimer’s, due to its neuroprotective effects. .
Mecanismo De Acción
Ampelopsin A exerts its effects through multiple molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.
Anti-inflammatory Effects: It inhibits the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.
Neuroprotection: This compound enhances the expression of brain-derived neurotrophic factor (BDNF) and activates the cAMP response element-binding protein (CREB) pathway, promoting neuronal survival and function
Comparación Con Compuestos Similares
Ampelopsin A can be compared with other similar compounds, such as:
Resveratrol: Both compounds are stilbenoids with antioxidant properties, but this compound has additional neuroprotective effects.
Quercetin: Another flavonoid with antioxidant and anti-inflammatory properties, but this compound has a unique ability to enhance cognitive function.
Epigallocatechin gallate (EGCG): Found in green tea, EGCG shares antioxidant and anti-cancer properties with this compound, but the latter has a broader range of neuroprotective effects
This compound stands out due to its multifaceted pharmacological profile, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
(1S,8S,9R,16S)-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,9,12-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O7/c29-15-5-1-13(2-6-15)23-24-19(9-17(31)11-21(24)33)26-25-20(27(23)34)10-18(32)12-22(25)35-28(26)14-3-7-16(30)8-4-14/h1-12,23,26-34H/t23-,26-,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUHHURKGTUZHU-QWMXJGQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C3=C4[C@@H]([C@H](OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156638 | |
| Record name | Ampelopsin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130608-11-6 | |
| Record name | Ampelopsin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130608116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ampelopsin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


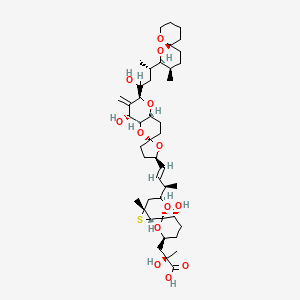



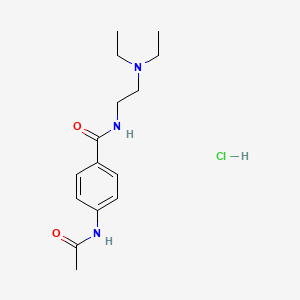
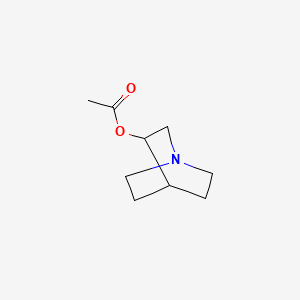



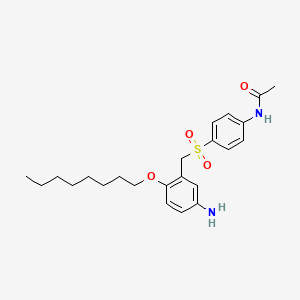
![2-(4-butoxyphenoxy)-N-(3-methoxyphenyl)-N-[2-(1-methylpiperidin-2-yl)ethyl]acetamide](/img/structure/B1665419.png)
